molecular formula C9H6Br2O4 B13660962 2,5-Dibromo-3-(methoxycarbonyl)benzoic acid

2,5-Dibromo-3-(methoxycarbonyl)benzoic acid

Cat. No.: B13660962
M. Wt: 337.95 g/mol
InChI Key: ZESDMBXLAMGLFE-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H6Br2O4 It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 5th positions, and a methoxycarbonyl group is attached at the 3rd position

Preparation Methods

The synthesis of 2,5-Dibromo-3-(methoxycarbonyl)benzoic acid typically involves multiple steps. One common method starts with the bromination of methyl benzoate to introduce bromine atoms at the desired positions. This is followed by esterification and subsequent hydrolysis to yield the final product. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity. For example, the use of dimethyl terephthalate as a starting material can be effective, involving steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Chemical Reactions Analysis

2,5-Dibromo-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other groups using reagents like sodium iodide in acetone.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidizing agents can convert the methoxycarbonyl group into other functional groups. Common reagents and conditions for these reactions include palladium catalysts for coupling reactions and strong acids or bases for substitution reactions. .

Scientific Research Applications

2,5-Dibromo-3-(methoxycarbonyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

2,5-Dibromo-3-(methoxycarbonyl)benzoic acid can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H6Br2O4

Molecular Weight

337.95 g/mol

IUPAC Name

2,5-dibromo-3-methoxycarbonylbenzoic acid

InChI

InChI=1S/C9H6Br2O4/c1-15-9(14)6-3-4(10)2-5(7(6)11)8(12)13/h2-3H,1H3,(H,12,13)

InChI Key

ZESDMBXLAMGLFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1Br)C(=O)O)Br

Origin of Product

United States

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